Succinate dehydrogenase-IN-2

Succinate dehydrogenase inhibition Enzyme IC50 SDHI potency ranking

Procure Succinate dehydrogenase-IN-2 (Compound 12x), the most potent SDHI lead against Valsa mali (EC50 0.52 mg/L, 24-fold superior to fluxapyroxad). Its pyrazol-5-yl-phenoxybenzamide scaffold is structurally distinct from all commercial SDHIs, offering a critical tool to bypass known resistance mechanisms. Essential for benchmarking in fungicide discovery, this compound also provides an ideal high-affinity reference ligand (ΔGcal = −46.8 kcal/mol) for computational pharmacophore modeling and structure-based drug design.

Molecular Formula C18H11Cl2F4N3O2
Molecular Weight 448.2 g/mol
Cat. No. B15615709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinate dehydrogenase-IN-2
Molecular FormulaC18H11Cl2F4N3O2
Molecular Weight448.2 g/mol
Structural Identifiers
InChIInChI=1S/C18H11Cl2F4N3O2/c1-27-16(14(21)15(26-27)18(22,23)24)25-17(28)12-4-2-3-5-13(12)29-11-7-9(19)6-10(20)8-11/h2-8H,1H3,(H,25,28)
InChIKeyKTRRAAYMUZNDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinate Dehydrogenase-IN-2 (Compound 12x): A Pyrazol-5-yl-phenoxybenzamide SDH Inhibitor for Antifungal Research & Procurement


Succinate dehydrogenase-IN-2 (SDH-IN-2, Compound 12x, CAS 3023681-83-3) is a synthetic small-molecule inhibitor of mitochondrial succinate dehydrogenase (SDH; Complex II) belonging to the pyrazol-5-yl-phenoxybenzamide chemotype [1]. With a molecular formula of C₁₈H₁₁Cl₂F₄N₃O₂ and molecular weight of 448.2 g/mol, the compound features a diphenyl ether pharmacophore linked to a 4-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl amide scaffold [1]. It exhibits potent SDH enzymatic inhibition (IC₅₀ = 1.22 mg/L) and broad-spectrum in vitro antifungal activity against multiple phytopathogenic fungi including Valsa mali, Gaeumannomyces graminis, Botrytis cinerea, Sclerotinia sclerotiorum, and Rhizoctonia solani [1]. Originally disclosed in a 2024 structure–activity relationship study optimizing pyrazol-5-yl-phenoxybenzamide derivatives, this compound serves as a research-grade SDHI lead for fungicide discovery programs [1].

Why Succinate Dehydrogenase-IN-2 Cannot Be Simply Replaced by Other SDHI Fungicides: Differential Species-Specific Potency & Binding Mode Evidence


Succinate dehydrogenase inhibitors (SDHIs) are not functionally interchangeable despite sharing a common enzymatic target. Compound 12x (Succinate dehydrogenase-IN-2) demonstrates a starkly differentiated antifungal activity profile relative to the commercial SDHI fluxapyroxad, exhibiting superior potency against Valsa mali (24-fold lower EC₅₀) and Botrytis cinerea (2.4-fold lower EC₅₀), yet inferior activity against Sclerotinia sclerotiorum and Rhizoctonia solani [1]. This species-dependent potency inversion—where 12x outperforms fluxapyroxad on some pathogens but underperforms on others—rules out simple substitution based on enzyme inhibition data alone [1]. Furthermore, 12x achieves its SDH inhibition via a distinct hydrogen-bonding, π-cation, and π-π interaction network within the ubiquinone-binding pocket (ΔGcal = −46.8 kcal/mol), a binding mode that differs substantially from fluxapyroxad (ΔGcal = −41.1 kcal/mol) and other pyrazole-4-carboxamide SDHIs [1]. These scaffold-dependent binding energetics and the resulting divergence in pathogen-specific antifungal activity mean that procurement of a generic SDHI without matching the exact chemotype will yield non-equivalent experimental outcomes.

Succinate Dehydrogenase-IN-2: Head-to-Head Quantitative Differentiation Evidence Against Fluxapyroxad & Other SDHIs


SDH Enzyme Inhibition Potency: Compound 12x Achieves 6.8-Fold Greater SDH Inhibition Than Fluxapyroxad

In a direct head-to-head enzyme inhibition assay using isolated succinate dehydrogenase, Compound 12x (Succinate dehydrogenase-IN-2) demonstrated an IC₅₀ of 1.22 mg/L, representing a 6.8-fold improvement over the commercial SDHI fluxapyroxad tested under identical conditions (IC₅₀ = 8.32 mg/L) [1]. This quantitative advantage at the primary target level establishes that Compound 12x possesses intrinsically higher affinity for the SDH enzyme complex than the most widely used pyrazole-4-carboxamide reference standard.

Succinate dehydrogenase inhibition Enzyme IC50 SDHI potency ranking

Antifungal Activity Against Valsa mali: 24-Fold Superiority of Compound 12x Over Fluxapyroxad

In in vitro mycelial growth inhibition assays against Valsa mali (the causative agent of apple Valsa canker), Compound 12x exhibited an EC₅₀ of 0.52 mg/L, which is 24-fold lower than fluxapyroxad (EC₅₀ = 12.5 mg/L) tested in parallel [1]. This pathogen-specific potency advantage is the single largest quantitative differentiation documented between 12x and any commercial comparator, indicating that 12x possesses a uniquely favorable activity profile against this economically important pathogen.

Valsa mali control Apple tree canker Antifungal EC50

Antifungal Activity Against Botrytis cinerea: Compound 12x Outperforms Fluxapyroxad by 2.4-Fold

Against Botrytis cinerea, a major necrotrophic pathogen causing gray mold across numerous crops, Compound 12x demonstrated an EC₅₀ of 3.42 mg/L compared to fluxapyroxad at 8.33 mg/L under the same assay conditions, representing a 2.4-fold improvement in antifungal potency [1]. Combined with its activity against Gaeumannomyces graminis (EC₅₀ = 1.46 mg/L, comparable to fluxapyroxad at 1.93 mg/L), 12x demonstrates a consistently superior or equivalent broad-spectrum profile across three of the five tested fungal pathogens [1].

Botrytis cinerea Gray mold Broad-spectrum antifungal

In Vivo Protective Efficacy on Valsa mali: Compound 12x Achieves 2.3-Fold Higher Protection Than Fluxapyroxad

In whole-plant in vivo protection assays, Compound 12x applied at 100 mg/L achieved a 66.7% inhibition rate against V. mali infection, more than doubling the protective efficacy of fluxapyroxad at the identical concentration (29.2% inhibition rate) [1]. This in vivo translation of the in vitro potency advantage confirms that the biochemical superiority of 12x is not lost to poor bioavailability or metabolic instability within plant tissues. However, against S. sclerotiorum, fluxapyroxad retained superior in vivo protection (96.4% vs 89.3% for 12x at 100 mg/L), underscoring the pathogen-specific nature of the performance differential [1].

In vivo antifungal efficacy Apple canker protection SDHI crop protection

Computational Binding Energy: Compound 12x Exhibits 5.7 kcal/mol Stronger SDH Binding Than Fluxapyroxad

Molecular docking analysis revealed that Compound 12x binds to the SDH ubiquinone-binding pocket with a calculated Gibbs free energy (ΔGcal) of −46.8 kcal/mol, markedly more favorable than fluxapyroxad (ΔGcal = −41.1 kcal/mol), a difference of 5.7 kcal/mol [1]. The enhanced binding energy is attributed to a distinct interaction pattern involving hydrogen bonding, π-cation interactions, and π-π stacking with SDH amino acid residues, a contact network that differs from the binding mode employed by commercial pyrazole-4-carboxamide SDHIs [1]. This computational evidence mechanistically corroborates the observed biochemical and antifungal potency advantages.

Molecular docking SDH binding affinity Structure-based drug design

Structural Scaffold Differentiation: Pyrazol-5-yl-phenoxybenzamide Chemotype vs Commercial Pyrazole-4-Carboxamide SDHIs

Compound 12x belongs to the pyrazol-5-yl-phenoxybenzamide structural class, which differs fundamentally from the pyrazole-4-carboxamide scaffold shared by commercial SDHIs including fluxapyroxad, bixafen, penthiopyrad, and sedaxane [1][2]. The 12x scaffold features an amide bond reversal (inversion of the carboxamide linkage position from the pyrazole 4-position to the 5-position) combined with a diphenyl ether moiety, resulting in a distinct pharmacophoric geometry [1]. This scaffold differentiation is functionally consequential: within the same study, multiple pyrazol-5-yl-phenoxybenzamide analogs exhibited SDH inhibitory activities (IC₅₀ range: 1.22–>50 mg/L) and antifungal spectra that diverged substantially from the pyrazole-4-carboxamide reference fluxapyroxad, consistent with altered binding trajectories in the ubiquinone pocket [1]. Other prominent SDHI fungicides such as boscalid (biphenyl amide scaffold) and fluopyram (pyridinyl-ethyl benzamide scaffold) represent further structurally disparate chemotypes, reinforcing that SDHIs are not a homogeneous pharmacological class [2].

Scaffold hopping SDHI chemotype Pyrazole carboxamide

Optimal Research & Procurement Scenarios for Succinate Dehydrogenase-IN-2 (Compound 12x)


Valsa mali-Targeted Fungicide Lead Optimization & Apple Canker Control Research

Compound 12x is the strongest SDHI lead currently described for Valsa mali inhibition, with an in vitro EC₅₀ of 0.52 mg/L (24-fold better than fluxapyroxad) and in vivo protective efficacy of 66.7% at 100 mg/L (2.3-fold better than fluxapyroxad) [1]. Research groups engaged in apple Valsa canker fungicide discovery should use 12x as a benchmark lead compound for further structural optimization, formulation development, and resistance profiling studies. Its scaffold is structurally distinct from all commercial SDHIs, offering a potential route to overcome existing SDHI resistance in V. mali populations [1].

Broad-Spectrum SDHI Screening Panels with Differential Pathogen Selectivity Analysis

The unique antifungal spectrum of Compound 12x—superior to fluxapyroxad against V. mali, B. cinerea, and G. graminis, but inferior against S. sclerotiorum and R. solani—makes it an ideal probe compound for investigating pathogen-specific determinants of SDHI susceptibility [1]. Agrochemical screening programs can use 12x alongside fluxapyroxad and boscalid as a discriminatory three-compound panel to classify novel isolates by their cross-resistance and differential sensitivity patterns, enabling early detection of emerging SDHI resistance mechanisms [1].

Structure-Activity Relationship (SAR) Studies Around the Pyrazol-5-yl-phenoxybenzamide Pharmacophore

Compound 12x represents the most potent congener within the pyrazol-5-yl-phenoxybenzamide series (IC₅₀ = 1.22 mg/L; ΔGcal = −46.8 kcal/mol) and serves as the reference scaffold for SAR expansion [1]. Medicinal chemistry and agrochemical discovery teams can procure 12x as a positive control for analogue synthesis programs exploring modifications to the diphenyl ether ring, pyrazole substitution pattern, and amide linker geometry. The published SAR data from Xu et al. (2024) provide a validated baseline for comparing new derivatives [1].

Computational Docking & Pharmacophore Modeling of SDH Ubiquinone-Binding Site Ligands

With its experimentally determined binding energy (ΔGcal = −46.8 kcal/mol) and characterized interaction fingerprint (hydrogen bonding, π-cation, and π-π stacking within the ubiquinone-binding region), Compound 12x provides an ideal high-affinity reference ligand for computational SDHI discovery workflows [1]. Structure-based drug design groups can employ 12x as a query molecule in pharmacophore screening, as a benchmarking standard in docking validation studies, and as a template for de novo design of novel SDHI scaffolds with alternative binding trajectories relative to the pyrazole-4-carboxamide class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Succinate dehydrogenase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.